Hydroxylamine, acetate (salt)

描述

Historical Context and Significance of Hydroxylamine (B1172632) and its Salts in Organic Chemistry

The journey of hydroxylamine chemistry began in 1865 when the German chemist Wilhelm Clemens Lossen first prepared it in the form of hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.orgatamanchemicals.com However, the isolation of pure, solid hydroxylamine was not achieved until 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.orgatamanchemicals.com

Due to the inherent instability and explosive nature of pure hydroxylamine, it is most commonly handled and utilized in the form of its salts, such as the hydrochloride or acetate (B1210297) salt, which are more stable. atamanchemicals.com The significance of hydroxylamine and its salts in organic chemistry is extensive. They are primarily recognized for their role as powerful reducing agents and as versatile nucleophiles in the synthesis of a wide array of nitrogen-containing compounds. ontosight.aiatamanchemicals.com A cornerstone of their application is the reaction with aldehydes and ketones to form oximes, a reaction that is fundamental to both identifying carbonyl compounds and as a gateway to further synthetic transformations. wikipedia.orgbritannica.com

Overview of Key Academic Research Domains Involving Hydroxylamine Acetate

The utility of hydroxylamine acetate extends across several domains of chemical research, from the synthesis of industrial polymers to the development of complex pharmaceutical intermediates.

Pharmaceutical and Heterocyclic Synthesis: Hydroxylamine acetate serves as a crucial reagent and intermediate in the synthesis of pharmaceuticals. ontosight.ai Its superior solubility in certain organic solvents compared to other hydroxylamine salts makes it particularly valuable. For example, in the three-component synthesis of N-hydroxy- and N-(benzyloxy)tetrahydroisoquinolonic acids, the use of hydroxylamine acetate was found to be key to the success of the transformation in refluxing toluene, a solvent in which the corresponding hydrochloride salt has poor solubility. mdpi.com These resulting cyclic hydroxamic acids are effective ligands for Fe³⁺. mdpi.com

Polymer Chemistry: A significant portion of industrially produced hydroxylamine is used in the synthesis of cyclohexanone (B45756) oxime. wikipedia.orgatamanchemicals.com This oxime is the direct precursor to caprolactam via the Beckmann rearrangement. Caprolactam is the monomer required for the production of Nylon 6, a widely used synthetic polymer. wikipedia.orgatamanchemicals.com

Biochemical Research: In biochemistry, hydroxylamine acetate is employed as a reducing agent in studies concerning protein structure and function. ontosight.ai Furthermore, hydroxylamine is a known intermediate in the biological process of nitrification, where ammonia (B1221849) is oxidized to nitrite (B80452). atamanchemicals.com

Analytical Chemistry: The compound also finds application as a reagent in various analytical methods, including chromatography. ontosight.ai

Foundational Research Contributions and Their Evolution

The application of hydroxylamine and its salts in modern chemistry is built upon several foundational reactions and mechanistic studies that have evolved over time.

The reaction of hydroxylamine with an aldehyde or a ketone to produce an oxime is one of its most characteristic and foundational transformations. wikipedia.orgatamanchemicals.com This reaction is not only useful for the purification and characterization of carbonyl compounds but also serves as a critical step in multi-step syntheses. atamanchemicals.com The oxime functional group can be further converted into other important structures, most notably amides, through the well-established Beckmann rearrangement. wikipedia.org

Pioneering mechanistic studies by researchers such as Jencks on the reaction of hydroxylamine with esters like p-nitrophenyl acetate provided deep insights into its reactivity. scielo.br This work demonstrated that the reaction leads to an O-acylhydroxylamine product and proceeds through a tetrahedral intermediate. scielo.br It also highlighted that the reaction can be catalyzed by a second molecule of hydroxylamine, showcasing a form of bifunctional catalysis. scielo.br

This foundational knowledge has evolved into more sophisticated applications in modern synthetic chemistry. The unique properties of hydroxylamine acetate, such as its enhanced solubility, are now being exploited in more complex reaction formats. Research has demonstrated its successful use in a three-component reaction involving an aldehyde, homophthalic anhydride, and hydroxylamine acetate to efficiently synthesize cyclic hydroxamic acids. mdpi.com This illustrates a clear evolution from studying the fundamental reactivity of hydroxylamine to leveraging the specific properties of its salts to enable advanced, multicomponent synthetic strategies.

Data Tables

Table 1: Chemical Properties of Hydroxylamine, acetate (salt)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₇NO₃ | nih.govchemsrc.com |

| Molecular Weight | 93.08 g/mol | nih.govchemsrc.com |

| CAS Number | 22606-42-4 | nih.govchemsrc.com |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility | Highly soluble in water | ontosight.ai |

| IUPAC Name | acetic acid;hydroxylamine | nih.gov |

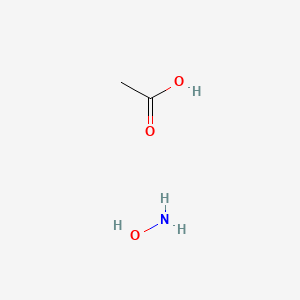

| SMILES | CC(=O)O.NO | nih.gov |

Table 2: Key Research Findings and Applications

| Research Area | Key Finding / Application | Significance |

|---|---|---|

| Organic Synthesis | Formation of oximes from aldehydes and ketones. wikipedia.orgatamanchemicals.com | Foundational reaction for purification and further synthesis. |

| Polymer Chemistry | Synthesis of cyclohexanone oxime for Nylon 6 production via the Beckmann rearrangement. wikipedia.orgatamanchemicals.com | Major industrial application for a widely used polymer. |

| Physical Organic Chemistry | Mechanistic studies of hydroxylamine reacting with esters revealed a tetrahedral intermediate and bifunctional catalysis. scielo.br | Provided fundamental understanding of the "alpha-effect" and reaction pathways. |

| Pharmaceutical Synthesis | Use of hydroxylamine acetate in three-component reactions to form cyclic hydroxamic acids due to its superior solubility in organic solvents. mdpi.com | Enables efficient synthesis of complex, biologically relevant heterocyclic compounds. |

| Biochemical Research | Acts as a reducing agent and is an intermediate in biological nitrification. ontosight.aiatamanchemicals.com | Useful tool for studying protein function and understanding biogeochemical cycles. |

属性

IUPAC Name |

acetic acid;hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3NO/c1-2(3)4;1-2/h1H3,(H,3,4);2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNQNULAYXDEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177127 | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22606-42-4 | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022606424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Hydroxylamine Acetate and Its Derivatives

Direct Synthesis Approaches to Hydroxylamine (B1172632) Acetate (B1210297)

The direct synthesis of hydroxylamine acetate is primarily achieved through straightforward salt metathesis reactions or more complex integrated industrial processes that utilize fundamental starting materials.

Preparation from Hydroxylamine Hydrochloride and Acetate Salts

A common and accessible laboratory method for preparing hydroxylamine acetate involves the reaction of hydroxylamine hydrochloride with an acetate salt, such as sodium acetate. This acid-base neutralization and precipitation reaction effectively exchanges the chloride anion for the acetate anion.

A representative procedure involves dissolving hydroxylamine hydrochloride in a minimal amount of deionized water and adding it to a stoichiometric solution of sodium acetate. arxiv.org The resulting sodium chloride byproduct, being less soluble in organic solvents like methanol, can be removed via filtration. arxiv.org The methanolic solution of hydroxylamine acetate is then concentrated in vacuo to yield the final product. arxiv.org This method is efficient, with reported yields as high as 98%. arxiv.org The use of hydroxylamine acetate, as opposed to its hydrochloride salt, can be advantageous in certain organic reactions due to the greater solubility of the acetate form in organic solvents like refluxing toluene. arxiv.org

Table 1: Synthesis of Hydroxylamine Acetate from its Hydrochloride Salt

| Reactant 1 | Reactant 2 | Solvent | Key Step | Product | Yield | Reference |

|---|

Integrated Processes Utilizing Ammonia (B1221849) and Hydrogen Peroxide Pathways

For large-scale production, integrated processes using ammonia (NH₃) and hydrogen peroxide (H₂O₂) as basic feedstocks are employed. These methods avoid the direct use of hydroxylamine salts as starting materials. One such innovative approach utilizes a "reaction carrier" like cyclohexanone (B45756) in a recyclable, two-step process. acs.orgresearchgate.net

The process involves two main stages:

Ammoximation: Cyclohexanone undergoes ammoximation with ammonia and hydrogen peroxide over a titanium silicalite-1 (TS-1) catalyst to form cyclohexanone oxime. acs.orgresearchgate.net

Hydrolysis: The resulting cyclohexanone oxime is then hydrolyzed in the presence of an acid to yield hydroxylamine and regenerate the cyclohexanone carrier, which is then recycled back into the first stage. acs.orgresearchgate.net

Derivatization and Functionalization Strategies Employing Hydroxylamine Acetate

Hydroxylamine acetate serves as a key starting material for the synthesis of a wide array of functionalized derivatives, including substituted hydroxylamines and specially protected versions for use in the assembly of complex molecules.

Synthesis of Substituted Hydroxylamines

Hydroxylamine acetate is a valuable reagent for creating more complex, substituted hydroxylamines. Its enhanced solubility in organic solvents compared to hydrochloride salts makes it particularly useful for reactions conducted in non-aqueous media. arxiv.org

One notable application is in multi-component reactions. For instance, hydroxylamine acetate participates in a three-component Castagnoli–Cushman reaction with homophthalic acid and various aldehydes in refluxing toluene. arxiv.org This reaction yields N-hydroxy-tetrahydroisoquinolonic acids, which are cyclic hydroxamic acids and effective iron-chelating agents. arxiv.org The success of this transformation relies on the solubility of the acetate salt, which enables the reaction to proceed efficiently. arxiv.org Alkylation of hydroxylamine typically occurs on the more nucleophilic nitrogen atom. pnas.org

Table 3: Example of Substituted Hydroxylamine Synthesis

| Reaction Type | Reagents | Solvent | Product Type | Application | Reference |

|---|

Formation of N,O-Protected Hydroxylamines for Complex Synthesis

In multi-step organic synthesis, it is often necessary to "protect" one or both of the reactive sites (the nitrogen and oxygen atoms) of hydroxylamine to prevent unwanted side reactions. This leads to the formation of N-protected, O-protected, or N,O-diprotected hydroxylamines. These protected intermediates can be strategically deprotected at a later stage to reveal the hydroxylamine functionality.

Commonly used protecting groups for the nitrogen atom include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are standard in peptide and amino acid chemistry. csic.es The oxygen atom is frequently protected with groups like benzyl (B1604629) (Bn), trityl (Tr), or a tetrahydropyranyl (THP) group. acs.org

The synthesis of these protected compounds can be achieved through various routes. For example, O-protected hydroxylamines can be prepared and subsequently N-protected. The synthesis of enantiomerically pure O-cyclopentenyl hydroxylamine, followed by reaction with standard reagents, can yield N-Boc and N-Fmoc protected derivatives. csic.es These protected building blocks are crucial for synthesizing complex molecules, such as hydroxamic acid-based enzyme inhibitors and oligomeric mimetics of biological structures. csic.es N,O-diprotected hydroxylamines are also used in specialized reactions like transition-metal-free N-arylation.

Table 4: Common Protecting Groups for Hydroxylamine

| Protecting Group | Site of Protection | Abbreviation | Common Reagents for Introduction | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Nitrogen | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | csic.es |

| Fluorenylmethyloxycarbonyl | Nitrogen | Fmoc | Fmoc-OSu | acs.org |

| Benzyl | Oxygen | Bn | Benzyl bromide |

Preparation of Hydroxylamine Ionic Liquid Salts for Enhanced Stability and Reactivity

A significant advancement in hydroxylamine chemistry is the development of hydroxylamine-based ionic liquids (ILs). Free hydroxylamine is unstable, but its incorporation into an ionic liquid structure can dramatically improve its thermal stability and handling characteristics. These ILs often exhibit enhanced reactivity in certain chemical transformations.

One strategy involves using SO₃H-functionalized Brønsted acidic ionic liquids as an alternative to conventional inorganic acids (like sulfuric or hydrochloric acid) for stabilizing hydroxylamine. This results in the formation of novel hydroxylamine ionic liquid salts that are less corrosive and can be more easily recycled. These salts have shown superior performance in the one-step, solvent-free synthesis of caprolactam from cyclohexanone compared to traditional hydroxylamine salts like hydroxylamine hydrochloride or sulfate.

Another class includes hydroxylammonium salts derived from the simple acid-base neutralization of ethanolamines with organic acids, including acetic acid. For example, 2-hydroxyethylammonium acetate (2-HEAA) has been prepared and used as a task-specific ionic liquid that acts as both a solvent and a catalyst in multi-component organic syntheses. researchgate.net

Table 5: Examples of Hydroxylamine Ionic Liquid Salts

| Ionic Liquid Name/Type | Cation | Anion | Key Feature | Application | Reference |

|---|---|---|---|---|---|

| SO₃H-Functionalized IL Salt | Hydroxylammonium | Sulfobutyl hydrosulfate | Enhanced thermal stability and reactivity | One-step synthesis of caprolactam | |

| 2-Hydroxyethylammonium acetate | 2-Hydroxyethylammonium | Acetate | Task-specific, reusable catalyst/solvent | Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines | researchgate.net |

Continuous Flow Chemistry and Process Intensification in Hydroxylamine Acetate Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of hydroxylamine and its derivatives, including hydroxylamine acetate. This shift is driven by the numerous advantages offered by flow chemistry, such as enhanced heat and mass transfer, improved safety, and greater reproducibility. unito.it Process intensification, a key concept in modern chemical engineering, aims to develop more sustainable and cost-effective processes by reducing equipment size, energy consumption, and waste generation. mdpi.com

Continuous flow systems, particularly microreactors, have been successfully employed for the synthesis of hydroxamic acids. A patented process describes the preparation of acetohydroxamic acid by reacting an alkyl ester like ethyl acetate with a hydroxylamine salt in the presence of a base within a microreactor. google.com This method allows for precise control over reaction conditions, such as temperature (50-120°C) and pressure (1-10 bar), leading to high yield and purity. google.com The setup involves continuously feeding the reactant streams—ethyl acetate, a hydroxylamine salt solution, and a base solution—through separate lines into the microreactor where the reaction occurs. google.com

The benefits of this approach extend to the synthesis of various hydroxylamine derivatives. For instance, a continuous flow process was developed for (E)-O-(3-chloro-2-propenyl)hydroxylamine, a key intermediate for the herbicide clethodim. researchgate.net This method streamlined the traditional batch synthesis, which involved three chemical transformations starting from hydroxylamine hydrochloride. researchgate.net The use of a flow system reduced the amide condensation reaction time to a mere 70 seconds at room temperature and enhanced the efficiency of the chloroamination step in a microreactor, ultimately achieving a high throughput of 12.84 g/h with a total residence time of 18 minutes. researchgate.net Similarly, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been efficiently achieved in continuous-flow systems, demonstrating higher catalytic activity and selectivity (>99%) under mild conditions. mdpi.com

Process intensification in hydroxylamine synthesis is also achieved by coupling reaction and separation steps. Pervaporation membrane reactors (PVMR) have been utilized to enhance the production of hydroxylamine hydrochloride from oxime hydrolysis, a reversible reaction. acs.orggoogle.com By continuously removing the ketone byproduct through a pervaporation membrane, the reaction equilibrium is shifted towards the product, significantly increasing the conversion rate from approximately 20% to 84%. acs.org This integrated approach not only intensifies the process but also allows for the potential crystallization of the hydroxylamine salt within the reactor at high concentrations. acs.org These examples underscore the power of continuous flow and process intensification to create safer, more efficient, and scalable methods for producing hydroxylamine and its derivatives.

Table 1: Comparison of Continuous Flow Methodologies for Hydroxylamine and Derivative Synthesis

| Product/Intermediate | Technology Used | Key Advantages | Reactants | Reported Yield/Throughput | Reference |

| Acetohydroxamic Acid | Microreactor | High yield and purity, precise control of conditions. | Ethyl acetate, Hydroxylamine salt, Base | High | google.com |

| (E)-O-(3-chloro-2-propenyl)hydroxylamine | Multi-step flow system with microreactor | Simplified batch route, significantly reduced reaction time. | Hydroxylamine hydrochloride | 70% isolated yield, 12.84 g/h throughput | researchgate.net |

| N-Arylhydroxylamines | Pt/C-catalyzed continuous-flow hydrogenation | High activity and selectivity (>99%), mild conditions. | Nitroarenes, H₂, DMAP additive | >99% selectivity | mdpi.com |

| Hydroxylamine Hydrochloride | Pervaporation Membrane Reactor (PVMR) | Overcomes equilibrium limitations, enhances conversion. | Butanoxime, Acid | Conversion increased from ~20% to 84% | acs.org |

| Imidazo-oxadiazoles | Telescoped multi-reactor flow system | Integrated synthesis and purification, scalable. | Arylnitrile, Hydroxylamine, Carboxylic acid | ~0.5 g/h throughput | beilstein-journals.org |

Green Chemistry Approaches in Hydroxylamine and Hydroxamic Acid Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of hydroxylamine and hydroxamic acids to minimize environmental impact and enhance sustainability. iciset.in These approaches focus on using environmentally benign solvents, developing catalyst-based and solvent-free reactions, and maximizing atom economy. nih.govencyclopedia.pub

A significant area of development is the use of greener catalysts and solvent systems. The catalytic hydrogenation of oximes is presented as a sustainable method for preparing hydroxylamines with 100% atom economy. mdpi.com One study demonstrated the high efficiency of a platinum catalyst supported on a porous ceria-zirconia solid solution (Pt/CeO₂-ZrO₂) for this transformation. mdpi.com The reaction proceeds with yields up to 99% under ambient conditions in a green solvent system of THF:H₂O. mdpi.com Agro-waste has also been repurposed as a catalyst; a water extract of orange fruit peel ash (WEOFPA) has been used to catalyze the synthesis of isoxazole (B147169) derivatives from hydroxylamine hydrochloride and other reagents in a solvent-free system, achieving yields of 86-92%. nih.gov

Alternative, eco-friendly reaction media are replacing traditional volatile organic solvents. Deep eutectic solvents (DES), such as a K₂CO₃/glycerol mixture, have been employed as reusable, non-toxic, and catalytic media for synthesizing functionalized isoxazoles from hydroxylamine derivatives. d-nb.info Similarly, Polyethylene glycol (PEG-400) has served as a green solvent for the synthesis of 3,5-disubstituted-1,2-isoxazoles. rsc.org The use of water as a solvent is another key strategy, as demonstrated in the synthesis of hydroxyisoxazolidine derivatives using non-toxic reagents at room temperature, which minimizes waste generation. researchgate.net

Solvent-free reaction conditions represent a major step forward in green synthesis. Mechanochemistry, specifically ball milling, provides an operationally simple and efficient method for converting carboxylic acids into hydroxamic acids without the need for solvents. researchgate.net This technique not only reduces waste but also simplifies the purification process, which is often a bottleneck in classical methods. researchgate.net Microwave-assisted synthesis is another prominent solvent-free approach. For example, hydroxylamine hydrochloride impregnated on montmorillonite (B579905) K10 clay rapidly converts arylaldehydes to the corresponding nitriles under microwave irradiation, with reactions completing in under 1.5 minutes. researchgate.net

Improving the atom economy of reactions is a core principle of green chemistry. One novel approach involves a "direct cycle between coproduct and reactant," which was demonstrated in the synthesis of O-alkylated hydroxylamines. rsc.org In this process, the coproduct is recovered in nearly quantitative yield and reused in subsequent reaction cycles, significantly reducing waste. rsc.org Enzymatic reactions also offer a clean and green route for producing hydroxamic acids. For instance, the acyltransferase activity of certain bacteria has been used to synthesize nicotinic acid hydroxamate from nicotinamide, and amidase enzymes have been used for the enantioselective synthesis of specific hydroxamic acids from amide precursors. nih.gov These biocatalytic methods proceed under mild conditions and offer high selectivity. nih.govacs.org

Table 2: Overview of Green Chemistry Strategies in Hydroxylamine/Hydroxamic Acid Synthesis

| Green Approach | Specific Methodology | Reactants/Substrates | Key Advantages | Reference |

| Green Catalysts | Pt supported on Ceria-Zirconia (Pt/CeO₂-ZrO₂) | Oximes, H₂ | 100% atom economy, ambient conditions, green solvent (THF:H₂O). | mdpi.com |

| Agro-waste catalyst (WEOFPA) | Hydroxylamine hydrochloride, Ethyl acetoacetate, Aldehydes | Use of waste material, solvent-free, high yields (86-92%). | nih.gov | |

| Alternative Solvents | Deep Eutectic Solvent (K₂CO₃/glycerol) | Hydroxylamine derivatives, Aldehydes, Active methylene (B1212753) compounds | Safe, low-cost, non-toxic, reusable media. | d-nb.info |

| Polyethylene Glycol (PEG-400) | 1,3-diyne indole (B1671886) derivatives, Hydroxylamine | Eco-friendly solvent, mild conditions, atom-economic. | rsc.org | |

| Solvent-Free Methods | Mechanochemistry (Ball Milling) | Carboxylic acids, Carbonyl diimidazole, Hydroxylamine hydrochloride | Avoids hazardous solvents, simplifies purification, cost-efficient. | researchgate.net |

| Microwave-Assisted Synthesis on Clay | Arylaldehydes, Hydroxylamine hydrochloride on Montmorillonite K10 | Rapid reaction (1-1.5 min), high yields (89-95%), solvent-free. | researchgate.net | |

| Atom Economy / Biocatalysis | Coproduct Recycling | Alkyl halides, Ammonia, 3,4-diphenylmaleic anhydride | Nearly quantitative recovery and reuse of coproduct. | rsc.org |

| Enzymatic Synthesis (Acyltransferase/Amidase) | Nicotinamide / Amide precursors | Clean, enantioselective, mild reaction conditions. | nih.gov |

Mechanistic Investigations of Hydroxylamine Acetate Reactions

Nucleophilic Reactivity and Acyl Transfer Reactions of Hydroxylamine (B1172632)

Hydroxylamine is an alpha-effect nucleophile, meaning it exhibits enhanced nucleophilicity compared to a base of similar pKa due to the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center. acs.orgstackexchange.com This characteristic significantly influences its reactivity in acyl transfer reactions.

Kinetics and Mechanism of Acyl Transfer with Aryl Esters

The reaction of hydroxylamine with aryl esters serves as a model system for studying acyl transfer mechanisms. Kinetic studies have revealed that these reactions can proceed through different pathways, often involving the formation of a tetrahedral intermediate. arkat-usa.orgacs.org The rate of these reactions and the predominant pathway are highly dependent on the nature of the aryl ester, specifically the properties of the leaving group. arkat-usa.org

Hydroxylamine is an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atom. rsc.org In reactions with aryl acetates, this can lead to the formation of both N-acylhydroxylamine and O-acylhydroxylamine. arkat-usa.orgresearchgate.net The preferred pathway, whether N-acylation or O-acylation, is influenced by the nature of the electrophile and the reaction conditions. Generally, O-acylation is favored with harder electrophiles. acs.orgrsc.org For instance, the reaction with aryl acetates can yield both O- and N-acylated products, with the ratio depending on the substrate structure. arkat-usa.org In many cases, O-acylhydroxylamines are the initial products, which can then rearrange to the more stable N-acylated form. researchgate.netacs.org

The differentiation between these two pathways is a key aspect of understanding hydroxylamine's reactivity. The reaction of hydroxylamine with various esters has been shown to produce different ratios of O- and N-acylated products depending on the leaving group of the ester. arkat-usa.org

Table 1: Product Distribution in the Reaction of Aryl Acetates with Hydroxylamine

| Aryl Acetate (B1210297) | Leaving Group pKa | Predominant Product |

|---|---|---|

| p-Nitrophenyl acetate | 7.14 | O-acylhydroxylamine researchgate.net |

| 2,4-Dinitrophenyl acetate | 4.11 | N-acylhydroxylamine arkat-usa.org |

| Phenyl acetate | 9.95 | O-acylhydroxylamine arkat-usa.org |

For aryl esters with poor leaving groups, the decomposition of the tetrahedral intermediate is often the rate-limiting step. In these cases, a second molecule of hydroxylamine can act as a general acid-base catalyst to facilitate the breakdown of the intermediate. arkat-usa.org Conversely, for esters with good leaving groups, the formation of the tetrahedral intermediate is typically the rate-determining step. arkat-usa.org Studies on the reaction of phenylhydroxylamine with acetyl cyanide have allowed for the direct observation of stable tetrahedral intermediates formed from both N- and O-attack. ic.ac.uk

Role of the α-Effect in Hydroxylamine Nucleophilicity

The enhanced reactivity of hydroxylamine is attributed to the α-effect, a phenomenon where a nucleophile with a lone pair of electrons on an atom adjacent to the nucleophilic center shows greater reactivity than would be predicted based on its basicity alone. acs.orgstackexchange.com The α-effect is particularly significant in reactions with harder electrophiles. acs.org The presence of the adjacent lone pair is thought to raise the energy of the highest occupied molecular orbital (HOMO) of the nucleophile, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the electrophile and thus a faster reaction rate. stackexchange.comyoutube.com

However, the magnitude of the α-effect for hydroxylamine can be smaller than for other α-effect nucleophiles and is dependent on the reaction partner and conditions. acs.org Some studies have shown that for certain electrophiles, the nucleophilicity of hydroxylamine correlates well with that of normal primary amines in Brønsted plots, suggesting a diminished α-effect in those specific cases. acs.org

Influence of Leaving Group and Substrate Structure on Reaction Pathways

The nature of the leaving group on the aryl ester has a profound impact on the reaction mechanism and rate of acyl transfer to hydroxylamine. arkat-usa.orglibretexts.org Esters with good leaving groups (i.e., those with a low pKa of the conjugate acid) tend to react faster. arkat-usa.orgrsc.org

Kinetic data for the reaction of a series of aryl acetates with hydroxylamine demonstrate this dependence. For esters with good leaving groups, the reaction proceeds via a direct nucleophilic attack by a single hydroxylamine molecule. arkat-usa.org In contrast, for esters with poor leaving groups, the reaction requires the involvement of a second hydroxylamine molecule to act as a catalyst in the breakdown of the tetrahedral intermediate. arkat-usa.org

The structure of the substrate also plays a critical role. For instance, in the reaction with benzothiazole-2-sulfonamides, the nature of the substituent at the 2-position of the benzothiazole (B30560) ring significantly affects the outcome of the reaction with hydroxylamine. researchgate.net Electron-withdrawing groups that are also good leaving groups facilitate the substitution reaction. researchgate.net

Table 2: Second-Order Rate Constants for the Reaction of Aryl Acetates with Hydroxylamine

| Aryl Acetate | Leaving Group pKa | k_2 (M⁻¹s⁻¹) |

|---|---|---|

| p-Nitrophenyl acetate | 7.14 | 0.23 |

| 2,4-Dinitrophenyl acetate | 4.11 | 11.7 |

| Phenyl acetate | 9.95 | 0.0034 |

Data derived from kinetic studies at pH 7.0 and 25°C. arkat-usa.org

Catalytic Roles and Mechanisms Involving Hydroxylamine Species

Beyond its role as a nucleophile, hydroxylamine and its derivatives can also function as catalysts in various chemical transformations. For example, hydroxylamine hydrochloride has been shown to catalyze the transamidation of primary amides. researchgate.netthieme-connect.com In this role, it is proposed that hydroxylamine activates the amide through hydrogen bonding, making it more susceptible to nucleophilic attack. researchgate.net

Hydroxylamine can also be involved in catalytic cycles for oxidation reactions. For instance, N-hydroxyphthalimide (NHPI), a hydroxylamine derivative, is a well-known catalyst for the aerobic oxidation of hydrocarbons. researchgate.net The catalytic cycle involves the formation of the phthalimide-N-oxyl (PINO) radical, which acts as a hydrogen atom abstractor. researchgate.net Furthermore, hydroxylamine can be catalytically oxidized to produce hydrogen peroxide. mdpi.com In some enzymatic systems, hydroxylamine is a substrate and is oxidized by enzymes like hydroxylamine oxidoreductase. rsc.org

General Acid-Base Catalysis in Acyl Transfer Reactions

Acyl transfer reactions involving hydroxylamine, such as the reaction with aryl acetates, are subject to catalysis that enhances the reaction rate. Studies have shown that these reactions can proceed through a mechanism of simultaneous general acid-base catalysis. arkat-usa.org In this model, one species acts as a general acid (donating a proton) while another acts as a general base (accepting a proton) in the rate-determining step of the reaction.

In the context of hydroxylamine reacting with an ester, a general base can deprotonate the attacking hydroxylamine, increasing its nucleophilicity. Concurrently, a general acid can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack. This concerted action lowers the activation energy of the transition state. For instance, in the reaction of hydroxylamine with cytosine derivatives, the mechanism is understood to involve a rate-limiting step that is subject to general acid-base catalysis during the Michael addition of hydroxylamine to the cytosine ring. rsc.org

The efficiency of acyl transfer is also a focus in enzymatic systems. While distinct from solution-phase chemistry, the principles overlap. In reactions catalyzed by amidase, hydroxylamine acts as an acyl acceptor, competing with water (hydrolysis). researchgate.netnih.gov The enzyme's active site provides the acidic and basic residues to facilitate this transfer, mimicking the general acid-base catalysis observed in non-enzymatic systems. The reaction of hydroxylamine with activated acyl groups, such as p-nitrophenyl acetate, was foundational in demonstrating that O-acylhydroxylamines are often the initial products formed. arkat-usa.orgresearchgate.netacs.org

Bifunctional Catalysis by Second Hydroxylamine Molecules

In the aminolysis of esters, particularly those with less reactive leaving groups, the reaction kinetics can show a second-order dependence on the hydroxylamine concentration. researchgate.net This observation points to a mechanism where a second molecule of hydroxylamine participates in the rate-limiting step, acting as a bifunctional catalyst. arkat-usa.orgresearchgate.net Bifunctional catalysts can simultaneously activate both the nucleophile and the electrophile. ias.ac.in

In this proposed mechanism for ester aminolysis, one hydroxylamine molecule acts as the nucleophile, attacking the carbonyl carbon of the ester. The second hydroxylamine molecule functions as a catalyst:

Its hydroxyl group (acting as a Brønsted acid) donates a proton to the ester's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Its amino group (acting as a Brønsted base) accepts a proton from the attacking nucleophilic hydroxylamine, enhancing its nucleophilicity.

This dual activation via a cyclic transition state avoids the formation of highly charged intermediates, thereby providing a lower energy pathway for the reaction. This type of catalysis is analogous to that observed with other bifunctional molecules like 2-pyridone in ester aminolysis, which has been shown to activate both the ester and the amine through hydrogen bonding. nih.govresearchgate.net The kinetic data for the reaction between aryl acetates and hydroxylamine clearly distinguishes substrates that react via a single hydroxylamine molecule from those that require this catalytic assistance from a second molecule. researchgate.net

Solvent Effects on Catalytic Pathways

The solvent environment plays a critical role in dictating the mechanism and outcome of reactions involving hydroxylamine acetate. wikipedia.org Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products through interactions like hydrogen bonding and dipole-dipole forces. wikipedia.org

The choice of solvent can directly impact the product distribution. For example, the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride yields different products depending on whether the solvent is ethanol (B145695) or methanol. orientjchem.org In ethanol, an ethylester isoxazole (B147169) is formed, whereas in methanol, the corresponding methylester isoxazole is the product, demonstrating that the alcohol solvent can be incorporated into the final product structure via ring-opening of a lactone intermediate. orientjchem.org

Solvent can also have a profound effect on the thermodynamics and kinetics of a reaction. In studies of the enzyme hydroxylamine oxidoreductase, changing the solvent from water to 40% ethylene (B1197577) glycol led to significant changes in the activation volume and other thermodynamic parameters. nih.gov This suggests that the solvent altered the conformational dynamics of the enzyme, thereby affecting the catalytic pathway. nih.gov Furthermore, computational studies on the Beckmann rearrangement have highlighted the active participation of solvent molecules. In one simulation, three molecules of acetic acid (the solvent) were found to stabilize the transition state by forming hydrogen bonds with the oxygen atom of the leaving hydroxyl group, facilitating its departure. wikipedia.org

| Parameter | Finding | Implication | Source |

| Product Selectivity | Reaction of 4-chloro-3-formylcoumarin with NH₂OH·HCl in ethanol yields an ethyl ester; in methanol, a methyl ester is formed. | The solvent can act as a reagent, participating in the reaction to determine the final product structure. | orientjchem.org |

| Reaction Kinetics | Changing the solvent from H₂O to 40% ethylene glycol for hydroxylamine oxidoreductase increased the activation volume from -3.6 mL·mol⁻¹ to 57 mL·mol⁻¹. | The solvent significantly alters the transition state structure and accessibility, pointing to different mechanistic pathways or enzyme conformations. | nih.gov |

| Transition State Stabilization | Computational models show three acetic acid solvent molecules stabilizing the leaving group in the Beckmann rearrangement of acetone (B3395972) oxime. | Solvent molecules can be integral to the mechanism, actively participating in catalysis by stabilizing key intermediates and transition states. | wikipedia.org |

Rearrangement Reactions Facilitated by Hydroxylamine Acetate Derivatives

Derivatives formed from hydroxylamine, such as oximes and N-substituted hydroxylamines, are key substrates for powerful rearrangement reactions that enable significant structural modifications, including the formation of amides and the contraction of cyclic amine skeletons.

Beckmann Rearrangement Mechanisms from Oximes

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an N-substituted amide. wikipedia.orgbyjus.com The reaction is typically catalyzed by acid. Oximes are themselves synthesized by the condensation of an aldehyde or a ketone with hydroxylamine. byjus.com

The mechanism of the Beckmann rearrangement proceeds through several key steps:

Activation of the Hydroxyl Group : The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst. This converts the hydroxyl into a good leaving group (water). Other reagents like tosyl chloride or phosphorus pentachloride can also be used to activate the hydroxyl group. wikipedia.orgresearchgate.net

Rearrangement Step : The group that is in the anti-periplanar position to the leaving group on the nitrogen atom migrates to the nitrogen in a concerted 1,2-shift. This migration expels the leaving group (water) and forms a nitrilium ion intermediate. wikipedia.orgbyjus.com

Hydrolysis : The highly electrophilic nitrilium ion is attacked by a water molecule.

Tautomerization : Following deprotonation, the resulting intermediate tautomerizes to yield the final, stable amide product. byjus.com

This rearrangement is widely used in industrial synthesis, such as the production of caprolactam (the precursor to Nylon 6) from cyclohexanone (B45756) oxime and the synthesis of paracetamol. wikipedia.orglibretexts.org

| Starting Material | Key Intermediate | Product | Catalyst/Reagent | Source |

| Ketoxime | Nitrilium ion | N-Substituted Amide | Acid (H₂SO₄, PPA), PCl₅, TsCl | wikipedia.orgbyjus.com |

| Cyclohexanone Oxime | Nitrilium ion | Caprolactam | Sulfuric Acid | wikipedia.org |

| Aldoxime | Nitrilium ion | Primary Amide | Various | wikipedia.org |

Stieglitz Rearrangement Involving C-C Bond Cleavage

The Stieglitz rearrangement is a reaction comparable to the Beckmann rearrangement, involving the 1,2-rearrangement of an alkyl or aryl group to an electron-deficient nitrogen atom. wikipedia.orgwikiwand.com The reaction is broadly applied to various amine derivatives, including triaryl hydroxylamines, haloamines, and azides, to form imines. wikipedia.org

The general mechanism involves the generation of an unstable, electron-deficient nitrogen species (such as a nitrene or a related intermediate), followed by the migration of a carbon group to the nitrogen. wikipedia.orgyoutube.com For example, a triaryl hydroxylamine can be treated with an activating agent like phosphorus pentachloride. This activates the hydroxyl group, which then departs, leading to the migration of one of the aryl groups from carbon to nitrogen, yielding a stable triaryl imine. wikipedia.orgwikiwand.com

While often associated with the rearrangement of substituents on a stable molecular core, the Stieglitz rearrangement can also facilitate reactions that involve C-C bond cleavage, particularly in skeletal rearrangements. A notable application is the B(C₆F₅)₃-catalyzed rearrangement of specific hydroxylamines, which can achieve the regioselective ring contraction of cyclic amines. researchgate.net This transformation necessarily involves the cleavage of a C-C bond within the ring as part of the skeletal reorganization. In other variations, the rearrangement of certain N,N-dichloroamines under mild aqueous conditions leads to products that imply the cleavage of bonds adjacent to the migrating carbon, further illustrating the reaction's capacity for significant molecular restructuring. researchgate.net

Computational Chemistry and Theoretical Modeling of Hydroxylamine Acetate Systems

Molecular Dynamics and Simulation Studies of Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the time evolution of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamic behavior of molecules, including their conformational changes, diffusion, and interactions with the solvent.

Solvent effects can have a profound impact on chemical reactions and molecular conformations. For hydroxylamine (B1172632) acetate (B1210297), the surrounding solvent molecules, typically water, will play a crucial role in stabilizing the ionic forms of the salt (hydroxylammonium and acetate ions) through hydrogen bonding and electrostatic interactions. MD simulations can be used to explicitly model the solvent molecules and study their influence on the structure and dynamics of the hydroxylamine acetate ion pair.

Simulations can reveal the structure of the solvation shells around the hydroxylammonium and acetate ions, providing information on the number of solvent molecules in the first solvation shell and their orientation. Furthermore, MD simulations can be used to study the dynamics of proton transfer between hydroxylamine and acetic acid in solution, a process that is often mediated by the solvent. The choice of water model (e.g., TIP3P, SPC/E) in the simulation can influence the results, and care must be taken to select a model that accurately represents the properties of water. nih.govyoutube.com

Conformational Analysis and Isomeric Reactivity of Hydroxylamine Forms (Neutral vs. Zwitterionic)

Hydroxylamine acetate can exist in two main forms in solution: a neutral form, which is a hydrogen-bonded complex of hydroxylamine and acetic acid, and a zwitterionic form, which consists of the hydroxylammonium cation and the acetate anion. The relative stability of these two forms is highly dependent on the solvent environment.

In the gas phase, the neutral form is generally more stable. However, in a polar solvent like water, the zwitterionic form is significantly stabilized by the solvation of the individual ions. mdpi.comacs.org This is analogous to the behavior of amino acids, which exist predominantly as zwitterions in aqueous solution. mdpi.comacs.orgnih.gov

Computational methods can be used to perform a conformational analysis of both the neutral and zwitterionic forms of hydroxylamine acetate. By calculating the relative energies of different conformers, it is possible to determine the most stable structures and their populations at a given temperature. This analysis is crucial for understanding the reactivity of hydroxylamine acetate, as the different isomers may exhibit different chemical properties. For example, the hydroxylammonium ion is a better proton donor than neutral hydroxylamine, while the acetate ion is a better proton acceptor than acetic acid.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Prediction in Related Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. These models are widely used in drug discovery and toxicology to predict the properties of new compounds without the need for extensive experimental testing.

While a specific QSAR model for the reactivity of hydroxylamine acetate may not be readily available, the principles of QSAR can be applied to predict its reactivity in various chemical reactions. For instance, a QSAR model could be developed to predict the nucleophilicity of a series of hydroxylamine derivatives based on a set of calculated molecular descriptors. These descriptors could include electronic properties, such as the charge on the nitrogen atom and the energy of the highest occupied molecular orbital (HOMO), as well as steric properties, such as the molecular volume and surface area.

By establishing a correlation between these descriptors and the experimentally measured reactivity, it would be possible to predict the reactivity of new hydroxylamine derivatives, including hydroxylamine acetate. Such models could be valuable in guiding the design of new reagents and catalysts for various chemical transformations. nih.gov

Advanced Analytical Methodologies for Hydroxylamine and Its Acetate Salt

Chromatographic Techniques for Trace Analysis

Chromatographic methods are central to the trace analysis of hydroxylamine (B1172632), which is often considered a potential genotoxic impurity (GTI) in pharmaceutical manufacturing. wisdomlib.org Its detection is challenging due to its high polarity, low molecular weight, lack of a chromophore, and absence of carbon atoms, making it difficult to analyze with conventional techniques. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of hydroxylamine in various matrices, including active pharmaceutical ingredients (APIs). rsc.orgbiomedgrid.com Given hydroxylamine's lack of a UV-absorbing chromophore, direct detection with standard HPLC-UV systems is not feasible. biomedgrid.combiomedgrid.com Consequently, a derivatization step is essential to render the molecule detectable. nih.gov

To overcome the non-chromophoric nature of hydroxylamine, pre-column derivatization is a common and effective strategy. This process involves reacting hydroxylamine with a specific reagent to form a stable derivative that exhibits strong UV absorbance or fluorescence. rsc.org

Several reagents have been successfully employed for this purpose:

Benzaldehyde: This reagent reacts with hydroxylamine to form a stable derivative, benzaldoxime, which has a strong UV maximum at approximately 250 nm. oup.com The resulting product is more hydrophobic, allowing for strong retention on reversed-phase HPLC columns. oup.com This method is valued for its simplicity, selectivity, and the commercial availability of the reagent. oup.com

9-fluorenylmethyl chloroformate (FMOC-Cl): This is another derivatizing agent used for the trace analysis of hydroxylamine. rsc.org The reaction creates a derivative that can be readily detected by UV detectors. rsc.org Optimization of this derivatization process often involves adjusting parameters such as reaction time, temperature, pH, and the concentration of reagents to ensure complete and stable derivatization. rsc.org

Dansyl Chloride: In some applications, Dansyl Chloride is used as a derivatization reagent, particularly in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity. benthamdirect.com

An innovative pretreatment step, such as precipitation, can be utilized prior to derivatization to avoid degradation of the API or interference from the sample matrix during the derivatization process. rsc.org

Analytical methods developed for quantifying hydroxylamine undergo rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure their reliability. biomedgrid.comrsc.org The validation process assesses several key parameters:

Specificity: This confirms that the method can accurately detect and quantify the hydroxylamine derivative without interference from the blank, API, or other impurities. biomedgrid.com

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are established to define the lowest concentration of hydroxylamine that can be reliably detected and quantified, respectively. nih.govhumanjournals.com Methods have been developed with LOQ values as low as 0.03 ppm. nih.gov

Accuracy: Accuracy is typically evaluated through recovery studies, where known amounts of hydroxylamine are spiked into the sample matrix. humanjournals.com The percentage of recovery is then calculated to determine how close the measured value is to the true value. Average recovery values are often expected to be within a range of 90-110%. humanjournals.comgoogle.com

Precision: This parameter measures the repeatability and reproducibility of the method. It is expressed as the relative standard deviation (RSD) of a series of measurements. rsc.org For precision, RSD values of less than 10% are generally considered acceptable. oup.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. asianjpr.com

The following table summarizes typical validation results from a developed HPLC method for hydroxylamine determination.

| Validation Parameter | Typical Result | Reference |

| Specificity | No interference observed from blank or matrix | biomedgrid.com |

| Limit of Detection (LOD) | 1.7 µg/g | humanjournals.com |

| Limit of Quantification (LOQ) | 5.0 µg/g (12 ppm in other studies) | biomedgrid.comhumanjournals.com |

| Linearity Range | 12 ppm to 360 ppm | biomedgrid.com |

| Correlation Coefficient (r²) | > 0.99 | google.com |

| Accuracy (Recovery) | 90% to 110% | google.com |

| Precision (RSD) | < 2.4% | rsc.org |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) presents another viable technique for the trace analysis of hydroxylamine. wisdomlib.org Similar to HPLC, a derivatization step is typically required. nih.gov A common approach involves the conversion of hydroxylamine into a volatile oxime derivative. For instance, hydroxylamine can be reacted with acetone (B3395972) to form acetone oxime, which is then analyzed by GC. wisdomlib.orgnih.gov Another method uses cyclohexanone (B45756) in a nonaqueous medium for derivatization. nih.govresearchgate.net

These GC methods can be coupled with various detectors, including a Flame Ionization Detector (FID) or a more selective nitrogen-selective detector, to achieve high sensitivity. wisdomlib.orgnih.gov Validated GC methods have demonstrated detection limits as low as 0.45 µg/ml and quantitation limits of 7 ppm. wisdomlib.orgnih.gov The procedures are often simple and rapid enough for routine quality control purposes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the analysis of hydroxylamine. nih.gov The high degree of specificity provided by mass spectrometry detection often allows for the direct determination of hydroxylamine without the need for derivatization. oup.com This is a significant advantage as it simplifies sample preparation and reduces the potential for errors. nih.gov

LC-MS methods are capable of overcoming significant interference from the sample matrix, which can often overshadow the hydroxylamine response in other techniques. nih.govoup.com The combination of liquid chromatographic separation with mass spectrometric detection yields exceptional specificity, making it a popular choice for analyzing genotoxic impurities. oup.com Validated LC-MS methods have achieved remarkable sensitivity, with the ability to detect hydroxylamine down to 0.008 ppm and quantify it at 0.025 ppm. nih.govoup.com This makes LC-MS a suitable generic method for process control and the release of drug substances. oup.com

Spectroscopic Characterization in Reaction Monitoring and Product Identification

Spectroscopic methods are valuable for the determination of hydroxylamine, often employed in reaction monitoring. These techniques are typically based on the redox properties of hydroxylamine. scispace.com

One common spectrophotometric method involves the oxidation of hydroxylamine to nitrite (B80452). scispace.com The resulting nitrite can then react with other reagents in a diazotization-coupling reaction to form a colored azo dye, whose absorbance can be measured. scispace.com

Alternative indirect kinetic spectrophotometric methods have also been developed. One such method is based on the reaction of hydroxylamine with iodate (B108269) in an acidic medium. nih.govbohrium.com The reaction is monitored spectrophotometrically by measuring the change in absorbance of an indicator dye, such as neutral red, at a specific wavelength (e.g., 525 nm). nih.govbohrium.com The rate of color change is proportional to the concentration of hydroxylamine. These methods can be highly sensitive, with detection limits reported as low as 0.010 µg/mL. nih.gov Such techniques provide a simple, rapid, and accurate means for determining trace amounts of hydroxylamine in various samples, including monitoring its presence in water. nih.gov

Other Advanced Detection Approaches (e.g., Voltammetric, Electrochemical Sensors, Ion Chromatography)

Beyond traditional colorimetric and titrimetric methods, a range of advanced instrumental techniques have been developed for the sensitive and selective determination of hydroxylamine and its salts. These methodologies offer significant advantages in terms of detection limits, speed, and applicability to complex matrices.

Voltammetric Methods

Voltammetry has emerged as a powerful tool for the analysis of hydroxylamine, leveraging its electrochemical activity. These methods are based on the oxidation of hydroxylamine at an electrode surface, where the resulting current is proportional to its concentration. Various modifications to the working electrode have been explored to enhance the sensitivity and lower the detection limit for hydroxylamine.

One approach involves the use of chemically modified electrodes. For instance, a carbon paste electrode modified with NiO nanoparticles and a (9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido)-4-ethylbenzene-1,2-diol mediator demonstrated a significant catalytic effect, lowering the oxidation potential of hydroxylamine by approximately 800 mV compared to an unmodified electrode. scispace.com This sensor exhibited two linear dynamic ranges for hydroxylamine detection: 0.1 to 2.0 µM and 2.0 to 400.0 µM, with a detection limit of 0.07 µM. scispace.comiapchem.org

Another strategy is the use of magnetic microspheres in an indirect voltammetric method. This technique involves the reaction of hydroxylamine with carbonyl groups on the surface of magnetic polymer microspheres to produce an electroactive derivative. The reduction of this derivative is then measured at a magnetic electrode, with a peak potential observed at -0.46 V (vs. Ag/AgCl). nih.gov This method allows for the determination of hydroxylamine in the range of 5-2,000 µg/L, with a detection limit of 2 µg/L. nih.gov

The choice of voltammetric technique also plays a crucial role. Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often preferred for their enhanced sensitivity and resolution compared to cyclic voltammetry (CV). iapchem.orgmdpi.com For example, using DPV, a polypyrrole nanotubes-modified graphite (B72142) screen-printed electrode (PPyNTs/GSPE) showed a linear response for hydroxylamine from 0.005 to 290.0 µM, with a very low detection limit of 0.001 µM. mdpi.com

Table 1: Performance of Various Voltammetric Sensors for Hydroxylamine Detection

| Electrode Modification | Technique | Linear Range (µM) | Detection Limit (µM) |

|---|---|---|---|

| NiO Nanoparticle/Catechol Derivative Modified Carbon Paste Electrode | SWV | 0.1 - 2.0 and 2.0 - 400.0 | 0.07 |

| Polypyrrole Nanotubes-Modified Graphite Screen-Printed Electrode | DPV | 0.005 - 290.0 | 0.001 |

| Magnetic Polymer Microspheres (indirect method) | Voltammetry | 0.15 - 60.6 (as 5-2,000 µg/L) | 0.06 (as 2 µg/L) |

Electrochemical Sensors

Electrochemical sensors represent a rapidly advancing field for hydroxylamine detection, offering portability, high sensitivity, and real-time analysis capabilities. These sensors often utilize nanomaterials to enhance their performance.

A sensor fabricated using functionalized Fe3O4 nanoparticles and graphene oxide on a screen-printed electrode (Fe3O4 FNPs/GO/SPE) has shown significant catalytic activity towards hydroxylamine oxidation. srce.hriapchem.org This sensor not only increased the oxidation peak current but also shifted the oxidation potential to a less positive value by 165 mV compared to a bare electrode. srce.hr It demonstrated a wide linear concentration range of 0.05–700.0 μM and a low detection limit of 10.0 nM. srce.hriapchem.org

Similarly, a sensor based on a Fe3O4@CuO core-shell nanocomposite modified screen-printed graphite electrode (SPGE) also exhibited excellent electrocatalytic performance. tandfonline.com Using differential pulse voltammetry, this sensor provided a linear range of 0.01–340.0 μM with a detection limit of 6.0 nM. tandfonline.com The high sensitivity of this sensor was reported to be approximately 0.1439 μA μM⁻¹. tandfonline.com

The synergistic effect of gold nanoparticles (AuNPs) and metal–metalloporphyrin frameworks (MMPFs) has also been harnessed. An electrochemical sensor based on AuNPs and MMPF-6(Fe) demonstrated a markedly high electrocatalytic response to hydroxylamine oxidation. acs.org This sensor had two linear dynamic ranges, 0.01–1.0 µmol L⁻¹ and 1.0–20.0 µmol L⁻¹, with an impressively low detection limit of 0.004 µmol L⁻¹. acs.org

Table 2: Characteristics of Advanced Electrochemical Sensors for Hydroxylamine

| Sensor Material | Linear Range (µM) | Detection Limit (nM) |

|---|---|---|

| Functionalized Fe3O4 Nanoparticles and Graphene Oxide (Fe3O4 FNPs/GO/SPE) | 0.05 - 700.0 | 10.0 |

| Fe3O4@CuO Core-Shell Nanocomposite (Fe3O4@CuO/SPGE) | 0.01 - 340.0 | 6.0 |

Ion Chromatography

Ion chromatography (IC) is a highly effective separation technique for the determination of ionic species, including hydroxylamine. This method is particularly useful for analyzing hydroxylamine in complex matrices, such as pharmaceutical waste streams, where it can be present at trace levels. nih.gov

A common approach involves cation-exchange chromatography coupled with a sensitive detection method. For instance, pulsed amperometric detection (PAD) at a gold electrode has been successfully used for the trace analysis of hydroxylamine. nih.govresearchgate.net This method was developed to monitor hydroxylamine in pharmaceutical process waste streams, as concentrations above 5 ppm could be detrimental to biological sewage treatment. nih.govresearchgate.net

Another IC method for detecting trace amounts of hydroxylamine hydrochloride in medicinal products utilizes a CS16 cation exchange chromatography column with a post-column derivatization or rehydration step. google.com The eluent used is a methanesulfonic acid solution, and the post-column reagent is a sodium hydroxide (B78521) or potassium hydroxide solution. google.com Detection is achieved using an amperometric detector with a gold working electrode and an Ag/AgCl reference electrode. google.com This direct measurement approach simplifies the operation and mitigates interference from other compounds. google.com For sample pretreatment, a C18 solid-phase extraction column can be employed to remove organic substances that might interfere with the analysis or damage the chromatography column. google.com

The determination of hydroxylamine alongside other amines like ethanolamine (B43304) and triethanolamine, as well as hydrazine, can be achieved using cation chromatography with direct conductivity detection. metrohm.com

Table 3: Ion Chromatography Methods for Hydroxylamine Determination

| Column Type | Detection Method | Application |

|---|---|---|

| Cation-Exchange | Pulsed Amperometric Detection (PAD) with Gold Electrode | Trace analysis in pharmaceutical waste streams |

| CS16 Cation Exchange | Amperometric Detection with post-column rehydration | Trace hydroxylamine hydrochloride in medicines |

Applications of Hydroxylamine Acetate in Specialized Chemical and Biochemical Research

Reagent in Diverse Organic Synthesis and Transformations

Hydroxylamine (B1172632) acetate (B1210297) is a key player in a wide array of organic synthetic methodologies. Its bifunctional nature, possessing both a nucleophilic nitrogen and an oxygen atom, allows for a range of chemical reactions, leading to the formation of important structural motifs in organic chemistry.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural units in a vast number of pharmaceuticals, natural products, and agrochemicals. nih.govnih.govopenmedicinalchemistryjournal.com Hydroxylamine and its derivatives, including the acetate salt, are crucial building blocks in the synthesis of these complex molecules. nih.gov They can be utilized in various cyclization reactions to construct rings containing nitrogen and often oxygen, such as isoxazolidines and 1,2-oxazines. nih.gov These reactions often proceed with a high degree of stereochemical and regiochemical control, making them powerful tools for synthetic chemists. nih.gov The reactivity of hydroxylamine allows for its incorporation into molecules that can then undergo intramolecular reactions to form the desired heterocyclic systems. nih.gov

Formation of Oximes and Hydroxamic Acids

One of the most well-established applications of hydroxylamine and its salts is in the formation of oximes and hydroxamic acids.

Oximes are chemical compounds with the general formula RR'C=NOH, where R is an organic side-chain and R' can be hydrogen or another organic group. wikipedia.org They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. wikipedia.orgchemtube3d.comwikipedia.org This reaction is a reliable method for the conversion of carbonyl groups into oxime functionalities and can be useful for the identification and purification of aldehydes and ketones. wikipedia.orgiris-biotech.de The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. chemtube3d.com

Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)N(OH)R'. wikipedia.org They are commonly prepared by reacting esters or acyl chlorides with hydroxylamine salts. wikipedia.orgeurjchem.com This reaction is a form of nucleophilic acyl substitution where the hydroxylamine acts as the nucleophile. unimi.it Hydroxamic acids are of significant interest due to their ability to act as potent metal chelators, which is a key feature in their biological activities. wikipedia.orgnih.gov

| Functional Group | Starting Material | Product | General Reaction |

| Oxime | Aldehyde or Ketone | Aldoxime or Ketoxime | RR'C=O + NH₂OH → RR'C=NOH + H₂O |

| Hydroxamic Acid | Ester or Acyl Chloride | Hydroxamic Acid | R-COOR' + NH₂OH → R-CONHOH + R'OH |

Functionalization of Complex Molecules and Bioconjugation (e.g., Muramyl Peptides)

Hydroxylamine and its derivatives are instrumental in the functionalization of complex biomolecules, such as muramyl peptides, which are components of bacterial cell walls and play a role in the innate immune system. nih.govnih.gov The introduction of hydroxylamine-containing linkers onto muramyl dipeptide (MDP), a synthetic peptidoglycan derivative, allows for subsequent chemical modifications. nih.govscispace.com This functionalization enables the attachment of various chemical handles, such as fluorophores, for biological studies. nih.gov This approach provides a rapid method to generate probes for investigating the molecular interactions of peptidoglycans with the innate immune system. nih.gov The resulting amine-functionalized MDP can be used in techniques like surface plasmon resonance to analyze binding affinities with immune receptors. scispace.com

Reductions Utilizing Diimide Generated from Hydroxylamine Acetate

While not a direct application of hydroxylamine acetate itself, the generation of diimide (N₂H₂) for chemical reductions is a related and important transformation. Diimide is a reactive intermediate used for the reduction of unsaturated compounds, particularly non-polar carbon-carbon double and triple bonds, to the corresponding alkanes. wikipedia.org This reduction is a metal-free alternative to catalytic hydrogenation and is known for its syn-addition of hydrogen atoms across the multiple bond. wikipedia.org

Various methods exist for the in-situ generation of diimide, including the oxidation of hydrazine. wikipedia.orgyoutube.com Although less common, systems involving hydroxylamine derivatives can be explored for diimide generation under specific conditions. The reduction with diimide is valued for its selectivity, as it typically does not affect other functional groups that might be sensitive to standard hydrogenation conditions. wikipedia.org

Role in Catalytic Systems Beyond Self-Catalysis

Hydroxylamine acetate and related hydroxylamine derivatives can also play significant roles in various catalytic systems, extending beyond simple acid-base catalysis.

Involvement in Organocatalytic and Transition Metal-Catalyzed Reactions

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. princeton.edu Hydroxylamine derivatives have been investigated as organocatalysts in reactions like the Morita-Baylis-Hillman reaction. chemrxiv.org Computational studies suggest that the presence of the oxygen atom in hydroxylamines can enhance the nucleophilicity of the nitrogen, leading to rate acceleration. chemrxiv.org This "α-effect" can lower the activation energy of key steps in the catalytic cycle. chemrxiv.org Furthermore, hydroxylamines can participate as nucleophiles in organocatalytic aza-Michael reactions, adding to chalcones to form β-keto hydroxylamines. researchgate.net

Environmental and Geochemical Analysis Methodologies

Hydroxylamine, often in combination with acids or buffers like acetate, serves as a critical reagent in environmental and geochemical studies for the selective analysis of soils, sediments, and minerals. Its utility lies in its ability to dissolve specific mineral phases under controlled conditions, thereby releasing associated elements for quantification.

Selective Extraction Procedures for Soil and Mineral Phase Characterization

Selective extraction, also known as sequential extraction, is a widely used technique in geochemistry to investigate the distribution and binding of elements within various mineral phases of a sample, such as regolith. confex.com Hydroxylamine-based leaches are specifically employed to target and dissolve manganese (Mn) and iron (Fe) oxides. confex.comlyellcollection.org These oxide phases are significant because they are major components in many surface environments (like aeolian sand) and act as scavengers, controlling the distribution patterns of mobile metal ions. confex.comlyellcollection.org

Solutions of hydroxylamine, commonly as hydroxylamine hydrochloride combined with an acid, are used to selectively reduce and dissolve relatively insoluble Fe and Mn oxides of varying compositions and crystallinities. lyellcollection.orgnih.gov For instance, a solution of 0.1 M hydroxylamine hydrochloride in 0.01 M nitric acid is used to target manganese oxides, while a 0.25 M hydroxylamine hydrochloride solution in 0.25 M hydrochloric acid targets amorphous iron oxides. zarmesh.com This process effectively reduces Mn(IV) oxides to the more soluble Mn(II) form, releasing any trace metals that were adsorbed onto or incorporated within these oxide structures. lyellcollection.org This allows researchers to characterize the fraction of trace elements bound to these specific phases, providing insights into element mobility, bioavailability, and the geochemical processes occurring in the soil or sediment. nih.govepa.gov The use of buffered solutions, such as those containing acetate, helps to control the pH of the extraction, which is a critical parameter for ensuring the selectivity of the leach. lyellcollection.orgaces.edu

Optimization of Leaching Conditions for Metal Extraction in Geochemical Exploration

The effectiveness of partial or selective extraction techniques in geochemical exploration depends heavily on the precise reaction conditions, as these conditions must be optimized to enhance the geochemical signatures related to underlying mineralization. lyellcollection.orgresearchgate.net For hydroxylamine leaches, key parameters that are varied and studied include temperature, pH, and reagent concentration. lyellcollection.orgresearchgate.net

Research has demonstrated that metal extractability can vary significantly with these conditions, and the strongest responses to mineralization are often found under a very restricted range of settings. lyellcollection.orglyellcollection.org For example, in a study on soils over a porphyry Cu–Au deposit, the optimal conditions for a hydroxylamine leach to detect mineralization were found to be highly acidic and at high temperature. lyellcollection.orgresearchgate.net The reaction conditions tested for the hydroxylamine extraction involved varying the temperature from 20°C to 100°C, the hydroxylamine concentration from 0.01 M to 1 M, and the pH from 0 to 2. lyellcollection.org The central condition, often used for dissolving amorphous Fe oxides, was 0.1 M NH₂OH·HCl at a pH of 1.0 and a temperature of 60°C. lyellcollection.org However, the study found that the most rigorous conditions—a pH of 0 and a temperature of 100°C—yielded the best indications for most metals. lyellcollection.org It is crucial to note that these optimal conditions are site-specific and may not be applicable to areas with different soil types or climatic conditions. lyellcollection.org

| Parameter | Tested Range | General Optimal Condition | Rationale/Target Phase |

|---|---|---|---|

| Temperature | 20°C - 100°C | 100°C | To overcome kinetic barriers and maximize dissolution. |

| pH | 0 - 2 | 0 | To enhance the dissolution of metal oxides through hydrolysis. |

| Hydroxylamine Concentration | 0.01 M - 1 M | Moderate to High | To ensure sufficient reducing agent for Mn(IV) and Fe(III) oxides. |

Biochemical System Probes and Enzyme Assay Components (Non-Clinical Research)

In non-clinical biochemical research, hydroxylamine and its derivatives are valuable tools for probing biological systems and as components in enzyme assays. Their reactivity allows for the detection and manipulation of specific biochemical molecules and processes.

Application in Enzyme Activity Determination (e.g., Acetate Kinase Assays)

Hydroxylamine is a key reagent in the "hydroxamate assay," a classic and common method for measuring the activity of enzymes like acetate kinase. nih.gov Acetate kinase catalyzes the reversible transfer of a phosphate (B84403) group from ATP to acetate, forming acetyl phosphate and ADP. nih.govresearchgate.net To measure the rate of this reaction, hydroxylamine is added to the mixture. researchgate.net It reacts with the product, acetyl phosphate, in a process called hydroxylaminolysis to form acetyl hydroxamate and inorganic phosphate. nih.gov

This resulting acetyl hydroxamate forms a colored complex with ferric ions (Fe³⁺) in an acidic solution, which can be quantified spectrophotometrically by measuring its absorbance, typically at a wavelength of 540 nm. nih.govjove.comjove.com The amount of colored complex formed is directly proportional to the amount of acetyl phosphate produced by the enzyme, thus providing a measure of the acetate kinase's activity. jove.comjove.com While effective, this assay is discontinuous, meaning the reaction must be stopped before the colorimetric measurement is taken. nih.gov A newer, continuous assay has been developed that instead measures the inorganic phosphate released during the hydroxylaminolysis step. nih.gov

Research into Protein Synthesis and Genetic Code Translation Mechanisms

Hydroxylamine derivatives are integral to advanced chemical methods for protein synthesis, which provide powerful tools for investigating protein structure, function, and the mechanisms of genetic code translation. ethz.chnih.gov The α-ketoacid–hydroxylamine (KAHA) ligation is a chemoselective method for coupling large, unprotected peptide segments in aqueous media without the need for catalysts. ethz.chnih.gov

In this technique, a peptide segment synthesized with an N-terminal hydroxylamine is reacted with another peptide segment containing a C-terminal α-ketoacid. ethz.ch This reaction forms a native amide bond, allowing for the construction of full-length proteins, often up to 200 residues. ethz.chnih.gov A significant advantage of chemical synthesis methods like the KAHA ligation is the ability to incorporate unnatural amino acids, post-translational modifications, or fluorescent tags at specific sites within the protein. ethz.ch This capability allows researchers to create custom-designed proteins to probe biological processes, such as the intricacies of protein folding, enzyme mechanisms, and the effects of specific modifications on protein function, thereby offering insights that are difficult to obtain through traditional biological expression systems. nih.gov

Investigation of Fe(III)-Complexing Cyclic Hydroxamic Acids as Ligands

Hydroxylamine acetate is utilized in the synthesis of cyclic hydroxamic acids, which are potent chelators of metal ions, particularly ferric iron (Fe³⁺). nih.govnih.gov These synthetic compounds are of significant interest in biochemical research because they are analogs of bacterial siderophores—small molecules that bacteria produce and secrete to scavenge iron from their environment. nih.govunimore.it

In the synthesis of these cyclic hydroxamic acids, hydroxylamine acetate is often preferred over other salts like hydroxylamine hydrochloride due to its greater solubility in organic solvents such as refluxing toluene. nih.govnih.gov This improved solubility is key to the success of the chemical transformation. nih.gov Once synthesized, these cyclic hydroxamic acids are tested for their efficiency as ligands for Fe³⁺. nih.govnih.gov By studying how these synthetic ligands bind iron, researchers can investigate the fundamental mechanisms of iron uptake and transport, which are critical processes in most living organisms. nih.govnih.gov This research contributes to understanding microbial iron metabolism and can inform the design of novel molecular tools for studying iron biochemistry. nih.gov

Interaction Studies with Biological Macromolecules and Enzymes (e.g., Cytochrome P-450)

Hydroxylamine and its derivatives are known to interact with various biological macromolecules, most notably heme-containing enzymes. These interactions can lead to the inhibition or alteration of the enzyme's catalytic activity. One of the most significant enzymes in this context is cytochrome P-450 (CYP), a superfamily of monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds.